molecular formula C10H9BrF3NO B8014893 2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide

2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B8014893
M. Wt: 296.08 g/mol
InChI Key: SHLIOTJBHSWXHV-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide is an organic compound with the molecular formula C10H9BrF3NO and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoroethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide typically involves the bromination of 3-methylbenzoic acid followed by amide formation with 2,2,2-trifluoroethylamine . The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The amide formation step usually requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoroethyl groups can enhance the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both bromine and trifluoroethyl groups, which confer specific chemical properties and reactivity. These groups enhance its potential for various scientific research applications and make it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromo-3-methyl-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6-3-2-4-7(8(6)11)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLIOTJBHSWXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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